Cas no 423738-40-3 ((4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine)

(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is a bifunctional amine derivative featuring both chlorobenzyl and dimethoxybenzyl substituents. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmacologically active molecules or ligands for catalysis. The presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups on the aromatic rings allows for selective functionalization, enabling applications in fine chemical synthesis. Its stable structure under standard conditions facilitates handling and storage. Researchers may explore its utility in developing novel compounds with tailored electronic or steric properties for use in medicinal chemistry or materials science.
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine structure
423738-40-3 structure
Product Name:(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
CAS No:423738-40-3
MF:C16H18ClNO2
MW:291.772623538971
CID:928046
PubChem ID:831556
Update Time:2025-10-31

(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine Chemical and Physical Properties

Names and Identifiers

    • N-(4-Chlorobenzyl)-1-(3,4-dimethoxyphenyl)methanamine
    • 1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine
    • AC1LH3E5
    • AG-F-50665
    • BIM-0038002.P001
    • CBMicro_037982
    • CTK4I6112
    • MolPort-002-085-330
    • Oprea1_395741
    • STK127322
    • 1-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)methanamine
    • 423738-40-3
    • DTXSID20356753
    • CHEMBRDG-BB 5938149
    • AKOS001647163
    • N-(4-chlorobenzyl)(3,4-dimethoxyphenyl)methanamine
    • [(4-CHLOROPHENYL)METHYL][(3,4-DIMETHOXYPHENYL)METHYL]AMINE
    • (4-CHLOROBENZYL)(3,4-DIMETHOXYBENZYL)AMINE
    • AK-968/15362153
    • (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
    • MDL: MFCD02107010
    • Inchi: 1S/C16H18ClNO2/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12/h3-9,18H,10-11H2,1-2H3
    • InChI Key: UAYHEOFEFXRWCU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CNCC1C=CC(=C(C=1)OC)OC

Computed Properties

  • Exact Mass: 291.10300
  • Monoisotopic Mass: 291.1026065g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 30.5Ų

Experimental Properties

  • PSA: 30.49000
  • LogP: 4.03790

(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine Pricemore >>

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Additional information on (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine

Introduction to (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine and Its Significance in Modern Chemical Biology

(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, with the CAS number 423738-40-3, is a compound of considerable interest in the field of chemical biology and pharmaceutical research. This amine derivative exhibits unique structural and chemical properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes. The presence of both chloro and dimethoxy substituents on the benzyl rings imparts distinct reactivity and binding characteristics, which are highly relevant in the design of targeted molecular interactions.

The compound's structure, characterized by a bifurcated amine functionality connected to two distinct aromatic rings, positions it as a versatile intermediate in synthetic chemistry. The chloro-substituted benzyl group, for instance, can participate in nucleophilic substitution reactions, while the dimethoxybenzyl moiety offers steric and electronic influences that can modulate binding affinities. Such features are particularly advantageous in the context of drug discovery, where precise control over molecular interactions is paramount.

In recent years, there has been growing interest in amine derivatives as pharmacophores due to their ability to engage with biological targets through hydrogen bonding and other non-covalent interactions. The specific arrangement of functional groups in (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine allows for fine-tuning of these interactions, making it a promising scaffold for designing molecules with enhanced selectivity and potency. This has been particularly evident in studies aimed at developing inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are a family of enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases. The ability to design small molecules that selectively inhibit specific kinases has become a major focus of medicinal chemistry efforts. The structural features of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, including its amine groups and aromatic substituents, make it an attractive candidate for modulating kinase activity. Recent studies have demonstrated its utility in generating lead compounds that exhibit inhibitory effects against certain kinases, highlighting its importance as a building block in drug discovery.

Moreover, the compound's relevance extends beyond enzyme inhibition. Its unique structural motif has been explored as a ligand for other biological targets, including receptors and ion channels. For instance, modifications based on this scaffold have shown promise in the development of molecules that interact with G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. The ability to fine-tune binding properties through structural modifications makes (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine a valuable tool for exploring new therapeutic avenues.

The synthetic accessibility of this compound also contributes to its appeal in research settings. Modern synthetic methodologies have enabled efficient preparation of derivatives based on this core structure, allowing researchers to rapidly explore diverse chemical space. This accessibility is crucial for high-throughput screening campaigns and for generating libraries of compounds for experimental validation. The ease with which modifications can be introduced into the molecule also facilitates iterative optimization processes, essential for developing lead compounds with improved pharmacological profiles.

In conclusion, (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine (CAS no. 423738-40-3) represents a significant advancement in the realm of chemical biology and pharmaceutical research. Its unique structural features and reactivity make it a versatile intermediate with broad applications in drug discovery and biochemical studies. As research continues to uncover new biological targets and therapeutic needs, compounds like this will remain indispensable tools for developing innovative solutions to complex medical challenges.

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